molecular formula C18H20N2O3 B7946978 benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate

benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B7946978
M. Wt: 312.4 g/mol
InChI Key: PLEGKNBBWCZYBK-UHFFFAOYSA-N
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Description

Benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, an ethyl-substituted phenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate can be achieved through various synthetic routes. One common method involves the reaction of benzyl chloroformate with N-(4-ethylphenyl)methylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another approach involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the ethyl-substituted phenyl group.

    Ethyl phenyl carbamate: Contains an ethyl group but differs in the positioning and substitution pattern.

    Methyl carbamate: A simpler carbamate with different reactivity and applications.

Uniqueness

Benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl-phenyl groups enhances its versatility in various applications.

Properties

IUPAC Name

benzyl N-[2-(4-ethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-14-8-10-16(11-9-14)20-17(21)12-19-18(22)23-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEGKNBBWCZYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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